molecular formula C10H12O2S B8543173 3-(2-Methylthioethoxy)benzaldehyde

3-(2-Methylthioethoxy)benzaldehyde

Cat. No. B8543173
M. Wt: 196.27 g/mol
InChI Key: SEBRFEYZZGADFO-UHFFFAOYSA-N
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Patent
US07691883B2

Procedure details

To a mixture of 1.00 g of 3-hydroxybenzaldehyde, 25 ml of tetrahydrofuran, 2.40 g of triphenylphosphine and 0.78 ml of 2-methylthioethanol was added dropwise 3.50 ml of diethyl azodicarboxylate (40% toluene solution), and the mixture was stirred at room temperature for 15.5 hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was subjected to silica gel column chromatography to obtain 0.71 g of oily 3-(2-methylthioethoxy)benzaldehyde [Compound No. (f)].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][S:30][CH2:31][CH2:32]O.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH3:29][S:30][CH2:31][CH2:32][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.78 mL
Type
reactant
Smiles
CSCCO
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
3.5 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15.5 h
Name
Type
product
Smiles
CSCCOC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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